2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide

Lipophilicity ADME Drug Design

This 2,4-dimethylphenylacetyl-substituted thiophene-3-carboxamide (CAS 941957-72-8) is a structurally differentiated SAR probe with a 5-phenyl group enabling π-stacking interactions absent in des-phenyl analogs. Its regioisomeric 2,4-dimethyl pattern provides steric and electronic variation critical for kinase ATP-binding site selectivity studies. Supplied at ≥95% purity for assay reproducibility, it serves as a reliable reference standard for benchmarking inter-day variability against ambiguous-purity analogs. Ideal for JNK1-related selectivity panels and computational membrane-permeability model calibration (logP 4.5).

Molecular Formula C21H20N2O2S
Molecular Weight 364.46
CAS No. 941957-72-8
Cat. No. B2528015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
CAS941957-72-8
Molecular FormulaC21H20N2O2S
Molecular Weight364.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C
InChIInChI=1S/C21H20N2O2S/c1-13-8-9-16(14(2)10-13)11-19(24)23-21-17(20(22)25)12-18(26-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24)
InChIKeyYZKVLLAYVYTPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 941957-72-8): Procurement-Relevant Compound Identity and Class Context


2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 941957-72-8) is a synthetic thiophene-3-carboxamide derivative with molecular formula C₂₁H₂₀N₂O₂S and molecular weight 364.46 g/mol . It is catalogued in commercial screening libraries under identifiers AKOS024650763 and F2478-0134 . The compound belongs to the broader class of 2-acetamido-thiophene-3-carboxamides, a scaffold that has been explored for kinase inhibition (e.g., JNK1) and anti-inflammatory applications . Its distinguishing structural features—a 2,4-dimethylphenylacetyl side chain and a 5-phenyl substituent on the thiophene core—differentiate it from simpler analogs that lack one or both of these substituents .

Why Generic Substitution of 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide Carries Scientific Risk


Thiophene-3-carboxamide analogs bearing different substituent patterns on the phenylacetyl moiety and the thiophene core cannot be assumed to be functionally interchangeable. Even subtle regioisomeric changes, such as moving methyl groups from the 3,5- to the 2,4-positions on the phenyl ring, are known to alter molecular recognition at kinase ATP-binding sites . The presence of the 5-phenyl group on the thiophene ring in 2-(2-(2,4-dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide introduces additional π-stacking potential and steric constraints absent in des-phenyl analogs . Consequently, substitution with an analog lacking these precise structural features may lead to divergent target engagement, physicochemical properties, and biological outcomes, complicating the interpretation of structure–activity relationship (SAR) studies or the reproducibility of screening campaigns .

Quantitative Differentiation Evidence for 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 941957-72-8)


Computed Lipophilicity Compared to 5-Des-Phenyl Analog (CHEMBL1767244) and Potential Impact on Membrane Permeability

The target compound has a computed XLogP3 of 4.5 , whereas the 5-des-phenyl analog 2-(2-(3,5-dimethylphenyl)acetamido)thiophene-3-carboxamide (CHEMBL1767244) has a computed AlogP of 2.65 . This 1.85 log-unit increase in lipophilicity is attributable to the additional 5-phenyl ring and the 2,4-dimethyl substitution pattern, which increase the hydrocarbon surface area. The higher logP suggests superior passive membrane permeation potential, though it may also elevate the risk of nonspecific binding and reduced aqueous solubility .

Lipophilicity ADME Drug Design Physicochemical Profiling

5-Phenyl Substituent Presence: Structural Differential vs. 5-Des-Phenyl JNK1 Inhibitor (CHEMBL1767244)

The target compound bears a 5-phenyl group on its thiophene core, whereas the structurally closest JNK1-active comparator CHEMBL1767244 (IC50 2.7 µM) lacks any substituent at the 5-position . This 5-phenyl group introduces an additional aromatic ring capable of π-π stacking and hydrophobic interactions with kinase binding sites, potentially altering selectivity profiles. However, direct comparative JNK1 inhibitory activity has not been reported for the target compound; the lack of published IC50 data precludes a quantitative potency comparison at this time .

Kinase Inhibition JNK1 Structure–Activity Relationship

2,4-Dimethylphenylacetyl Substituent: Regioisomeric Differentiation from 3,5-Dimethylphenylacetyl Analog (CHEMBL1767244)

The target compound possesses a 2,4-dimethylphenylacetyl moiety, in contrast to the 3,5-dimethyl substitution pattern in CHEMBL1767244 . Regioisomeric changes in dimethylphenyl acetamido substituents can modulate electrostatic potential and steric complementarity within the hydrophobic pocket of kinases such as JNK1. CHEMBL1767244 exhibits an IC50 of 2.7 µM against JNK1; the target compound, by virtue of its altered methyl topology, is expected to show a distinct potency and selectivity fingerprint. No published quantitative comparative data exist for the target compound .

Regioisomerism Kinase Selectivity Medicinal Chemistry

Molecular Weight and Topological PSA Differentiation vs. Unsubstituted Phenylacetyl Analog (CAS 941889-52-7)

The target compound has a molecular weight of 364.46 g/mol , which is 28.05 g/mol higher than the non-methylated analog 5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide (CAS 941889-52-7; MW = 336.41 g/mol) . The addition of two methyl groups on the phenylacetyl ring increases both lipophilicity and steric bulk. Topological polar surface area (TPSA) values were not directly measured but are expected to remain identical (both have the same H-bond donor/acceptor count), meaning the increased molecular weight is partitioned entirely into hydrophobic surface area. This shift away from PSA-weighted descriptors may reduce the compound’s compliance with Lipinski’s Rule of Five for oral druglikeness, making it more suitable as a tool compound for in vitro studies rather than in vivo oral administration .

Physicochemical Properties Oral Bioavailability Druglikeness

Rotatable Bond Count as a Conformational Flexibility Descriptor vs. CHEMBL1767244

The target compound has 5 rotatable bonds , compared to 4 rotatable bonds in the 5-unsubstituted analog CHEMBL1767244 . The extra rotatable bond arises from the 5-phenyl group attachment, which increases conformational entropy. In ligand–protein binding, higher rotatable bond counts typically impose a larger entropic penalty upon binding, potentially reducing binding affinity unless compensated by enthalpic gains from the 5-phenyl group. No experimental binding thermodynamics data are available for the target compound, but the difference in rotatable bond count is a procurable molecular descriptor for prioritizing compounds in fragment-based or high-throughput screening libraries where ligand efficiency metrics are employed .

Conformational Analysis Entropic Penalty Ligand Efficiency

Commercial Availability and Purity Disclosure vs. Analog Procurement Uncertainty

The target compound is commercially supplied with a declared purity of typically ≥95% , whereas the comparator CHEMBL1767244 is not listed by major vendors and was characterized solely in a screening context without disclosed purity thresholds . Procurement from suppliers offering defined purity (≥95%) ensures greater reproducibility in biological assays and reduces the risk of false negatives or positives arising from impurities. The specific catalog identifier AKOS024650763 allows unambiguous reordering, a significant advantage over analogs that must be custom-synthesized with variable yield and purity.

Compound Sourcing Quality Control Reproducibility

Procurement-Relevant Application Scenarios for 2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide (CAS 941957-72-8)


Kinase Profiling and JNK Pathway Selectivity Screening

Given the structural relationship to JNK1 inhibitor CHEMBL1767244 (IC50 2.7 µM) , this compound can serve as a differentiated probe for kinase selectivity panels. Its regioisomeric 2,4-dimethylphenylacetyl group and 5-phenyl substituent provide complementary SAR data, enabling researchers to dissect the contributions of substituent topology and π-stacking to kinase binding .

Medicinal Chemistry SAR Expansion of Thiophene-3-Carboxamide Scaffolds

As a densely functionalized thiophene-3-carboxamide with a 5-aryl group, this compound extends the chemical space accessible for SAR studies beyond simpler analogs such as CAS 941889-52-7 . The 2,4-dimethyl substitution pattern adds steric and electronic variation that is not available in des-methyl or 3,5-dimethyl congeners, making it a valuable building block for lead optimization programs .

Computational Chemistry and Molecular Modeling Parameterization

With a computed logP of 4.5 and a high proportion of hydrophobic surface area , this compound is suitable for calibrating computational models of membrane permeability and protein–ligand docking simulations. The contrast with the less lipophilic analog CHEMBL1767244 (AlogP 2.65) allows modelers to test the predictive accuracy of scoring functions for hydrophobic interactions.

Purity-Dependent In Vitro Pharmacology Reproducibility Studies

Because this compound is commercially available with a defined purity of ≥95% , it constitutes a reliable reference standard for assay reproducibility studies. Laboratories can use it to benchmark assay sensitivity and inter-day variability, contrasting with analogs for which purity specifications are absent or ambiguous .

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